![molecular formula C16H23ClN2O B12490419 4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide](/img/structure/B12490419.png)
4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with a 4-chloro substituent and a 3-methylcyclohexylaminoethyl side chain, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the condensation of 4-chlorobenzoic acid with an appropriate amine, such as 2-aminoethylamine, under acidic conditions.
Introduction of the Cyclohexyl Group: The 3-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with 3-methylcyclohexyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of benzamides with biological targets, such as receptors and enzymes.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(1-methylcyclohexyl)aniline
- 4-chloro-N-(2-chloroethyl)benzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
Uniqueness
4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylcyclohexyl group differentiates it from other benzamides, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
4-chloro-N-[2-[(3-methylcyclohexyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H23ClN2O/c1-12-3-2-4-15(11-12)18-9-10-19-16(20)13-5-7-14(17)8-6-13/h5-8,12,15,18H,2-4,9-11H2,1H3,(H,19,20) |
Clave InChI |
GSILAONZJUFGIM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)NCCNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


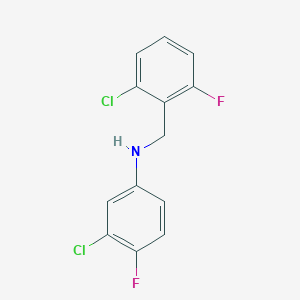
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![6-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490348.png)
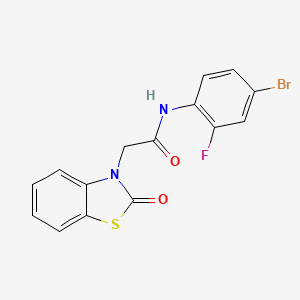
![Ethyl 2-({2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12490355.png)
![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
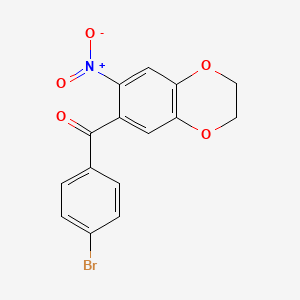
![1-{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490380.png)
![N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12490386.png)
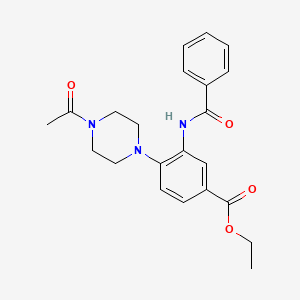
![2-(2,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12490397.png)
![N-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490404.png)
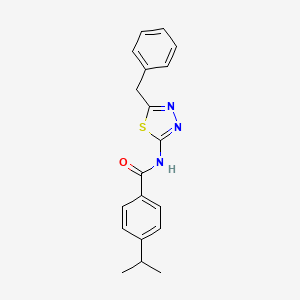
![2'-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-2,4'-bi-1,3-thiazole-4-carboxylic acid](/img/structure/B12490413.png)
